Nifurtimox

Adverse Events Chagas Disease Clinical Trial

Nifurtimox is one of only two drugs with proven anti-Chagas efficacy, active against all three T. cruzi stages. Its well-characterized in vitro profile (IC50 ~0.7 µM, SI >48) and pronounced food-effect on bioavailability (AUC increase up to 73%) make it an essential reference standard for HTS screening and food-drug interaction research. Validated pediatric dispersible tablet formulations (30 mg/120 mg) from the CHICO study position it as the preferred agent for pediatric anti-trypanosomal R&D. With benznidazole intolerance driving clinical need, Nifurtimox remains non-interchangeable, ensuring sustained parasitology research demand.

Molecular Formula C10H13N3O5S
Molecular Weight 287.29 g/mol
CAS No. 39072-16-7
Cat. No. B7826401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifurtimox
CAS39072-16-7
Molecular FormulaC10H13N3O5S
Molecular Weight287.29 g/mol
Structural Identifiers
SMILESCC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+
InChIKeyARFHIAQFJWUCFH-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nifurtimox (CAS 39072-16-7) Procurement Guide: Essential Baseline for Trypanocidal Research and Development


Nifurtimox is a nitrofuran derivative [1] and, alongside benznidazole, one of only two drugs with proven efficacy against Chagas disease (Trypanosoma cruzi infection) in human trials [2]. It exerts its trypanocidal activity against all three parasite stages (trypomastigotes, amastigotes, epimastigotes) [3], though sensitivity can vary by T. cruzi strain [3]. Following oral administration, it is well-absorbed, reaching maximum plasma concentration in 3-4 hours with a short elimination half-life of approximately 3 hours [4].

Why Nifurtimox Cannot Be Substituted with Benznidazole or Other Nitroheterocycles in Chagas Disease Management


Although benznidazole is often favored as a first-line agent due to better tolerability [1], Nifurtimox remains a critical, non-interchangeable therapeutic option. Direct substitution is not clinically valid because the two drugs exhibit distinct adverse event profiles, with Nifurtimox demonstrating a significantly higher burden of side effects in some studies [2], yet it provides a vital alternative for patients intolerant of benznidazole [1]. Furthermore, in vitro susceptibility and mechanisms of resistance can differ between T. cruzi strains for each drug [3], and their physicochemical properties diverge, particularly concerning food-dependent bioavailability [4]. These quantitative and qualitative differences mandate careful, evidence-based selection between the two agents.

Quantitative Differentiation of Nifurtimox from Comparators: A Procurement and Selection Guide


Comparative Clinical Tolerability: Adverse Event Burden vs. Benznidazole in a Defined Population

In a comparative study of indigenous communities in Colombia, Nifurtimox therapy was associated with a significantly higher burden of adverse events (AEs) compared to Benznidazole. AEs occurred in 84% of patients (96/115) treated with Nifurtimox, versus 65% (79/121) for Benznidazole [1]. The severity of AEs, measured on an intensity scale, was also significantly greater for Nifurtimox [1].

Adverse Events Chagas Disease Clinical Trial

In Vitro Potency and Selectivity Against T. cruzi Amastigotes vs. Host Cells

In an in vitro assay using H9c2 cells infected with the T. cruzi Y strain, Nifurtimox demonstrated potent activity against intracellular amastigotes (IC50 = 0.72 µM) and a favorable selectivity index (SI = 48.2) relative to host cell cytotoxicity [1]. This compares favorably to other reference compounds; for instance, in a separate study against Leishmania major amastigotes in THP-1 cells, Nifurtimox showed an IC50 of 0.58 µM with an SI >172 [2].

Antitrypanosomal Activity Selectivity Index In Vitro

Pediatric Formulation: Proof of Efficacy and Superiority Over Historical Placebo

The CHICO study, a prospective historically controlled trial, evaluated a new dispersible tablet formulation of Nifurtimox (30 mg and 120 mg) in children aged 0-17 years. A 60-day treatment regimen achieved a serological response rate of 32.9% (95% CI: 26.4%-39.3%), which was statistically superior to the upper 95% confidence interval of 16% for historical placebo controls [1]. The response was even more pronounced in infants under 8 months, with 83.3% (10/12) achieving negative seroconversion [1].

Pediatric Chagas Disease Clinical Trial Formulation

Significant Food-Dependent Bioavailability Increase: Quantified Impact on Systemic Exposure

Nifurtimox bioavailability is profoundly affected by food intake. Compared to a fasting state, administration with a high-fat/high-calorie meal increased systemic exposure (AUC) by 73% (AUC(0-tlast) ratio 1.732, 90% CI 1.581-1.898) [1]. In a separate study, a high-fat meal increased Cmax by 68% and AUC by 71% [2]. Even lower-fat meals substantially increase exposure (e.g., 60% increase with a low-fat meal) [1].

Pharmacokinetics Bioavailability Food Effect

Differential Susceptibility of T. cruzi Strains: Implications for Clinical and Research Use

Nifurtimox is active against all three stages of T. cruzi, but the sensitivity of different strains can vary [1]. Early research on 27 strains showed a spectrum of susceptibility and natural resistance to both nifurtimox and benznidazole [2]. More recent findings implicate the type I nitroreductase (NTRI) enzyme as a primary gene responsible for resistance to both drugs [3], though resistance mechanisms can be complex and independent of NTRI [3]. This contrasts with miltefosine, which acts on a different target.

Drug Resistance Strain Susceptibility Genotyping

Recommended Industrial and Research Applications for Nifurtimox Based on Quantitative Evidence


Pediatric Chagas Disease Clinical Trials and Formulation Development

The CHICO study provides strong evidence for the efficacy of age- and weight-adjusted dosing using the dispersible 30 mg and 120 mg tablet formulations in children, including infants [1]. This makes Nifurtimox the preferred choice for pediatric clinical research and development of child-friendly anti-trypanosomal therapies, where accurate dosing and palatability are paramount.

In Vitro Reference Standard for Antitrypanosomal Drug Screening

Nifurtimox's well-characterized in vitro activity (IC50 ~0.7 µM against T. cruzi amastigotes) and high selectivity index (SI >48) [2] establish it as an essential reference standard for high-throughput screening assays aimed at identifying novel anti-Chagas disease compounds. Its use ensures comparability across studies.

Pharmacokinetic Studies Requiring Controlled Food-Effect Investigations

The pronounced and quantified food effect on Nifurtimox bioavailability, with AUC increasing up to 73% with a high-fat meal [3], makes it an ideal model compound for research on food-drug interactions, formulation strategies to mitigate bioavailability variability, and the development of bioequivalence standards for poorly soluble drugs.

Research on Mechanisms of Nitroheterocyclic Drug Resistance and Strain Susceptibility

Nifurtimox, along with benznidazole, is central to investigations into T. cruzi drug resistance mechanisms, including the role of nitroreductase I (NTRI) and other metabolic pathways [4]. Its use in comparative studies with benznidazole-resistant strains is critical for understanding cross-resistance and for developing new treatments to overcome it.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nifurtimox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.